4,5-Difluoro-2-methylbenzoic acid

Description

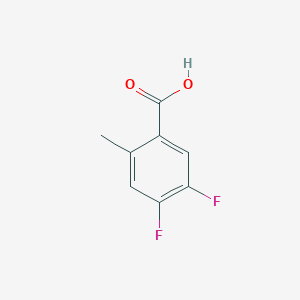

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMHYYGJZWDBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590865 | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183237-86-7 | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183237-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzoic Acid

CAS Number: 183237-86-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.

Core Data Presentation

This compound is a fluorinated aromatic carboxylic acid that has garnered significant interest in drug discovery. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds to their biological targets.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 183237-86-7 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3] |

| Molecular Weight | 172.13 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid/powder | [3] |

| Melting Point | 119-121 °C | [3] |

| Boiling Point | 269 °C | [3] |

| Density | 1.359 g/cm³ | [3] |

| Flash Point | 116 °C | [3] |

| pKa | 3.47 ± 0.25 (Predicted) | [3] |

| Purity | Typically >97% | [1] |

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

1,2-Difluoro-4-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1,2-difluoro-4-methylbenzene and dry THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Carboxylation: An excess of freshly crushed dry ice is added to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

Amide Coupling for Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of bioactive molecules, such as kinase inhibitors.[1] The carboxylic acid moiety can be readily converted to an amide via standard coupling reactions.

Materials:

-

This compound

-

A primary or secondary amine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dry dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in dry DMF are added the desired amine (1.1 equivalents), BOP (1.2 equivalents), and DIPEA (2.5 equivalents).

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Role in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable synthon for medicinal chemists. The fluorine atoms can modulate the pKa of the carboxylic acid and influence the conformation of the molecule, potentially leading to improved pharmacological properties. Its primary application is as a fragment in the design and synthesis of small molecule inhibitors, particularly for protein kinases.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: Proposed synthesis of this compound.

Application in Kinase Inhibitor Synthesis

This diagram shows the general application of this compound in the synthesis of a generic kinase inhibitor.

Caption: Role as a building block for kinase inhibitors.

References

In-Depth Technical Guide: Physical Properties of 4,5-Difluoro-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of 4,5-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its fundamental characteristics.

Core Physical and Chemical Data

This compound is a white solid organic compound. The presence of two fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][3] |

| Melting Point | 119-121 °C | [3] |

| Boiling Point | 269 °C | [3] |

| Density | 1.359 g/cm³ | [3] |

| Flash Point | 116 °C | [3] |

| Physical Form | Solid | [4][5] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3][6] |

Experimental Protocols

While specific experimental documentation for the determination of physical properties for this exact compound is not publicly detailed, the following outlines standard laboratory protocols for measuring the key properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] The capillary method is a standard and widely accepted technique for this determination.[3][8]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[9] The melting range provides an indication of the sample's purity; a narrow range suggests high purity.[7]

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point solids, the boiling point is determined under specific conditions.

Methodology:

-

Sample Preparation: A small quantity of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[10]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling-point liquid, such as mineral oil or silicone oil.[11]

-

Heating: The Thiele tube is heated gently and slowly.[10] As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. Heating is then discontinued. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10][11] This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a compound's melting point using a standard laboratory apparatus.

Caption: Workflow for Melting Point Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. thinksrs.com [thinksrs.com]

- 4. scribd.com [scribd.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

Technical Guide: Spectral Analysis of 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-Difluoro-2-methylbenzoic acid (CAS RN: 183237-86-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for acquiring such data, based on established methodologies for analogous fluorinated aromatic compounds.

Core Data Presentation

The following tables summarize the predicted spectral data for this compound. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.1 - 7.3 | Doublet of doublets | 1H | Ar-H |

| ~2.5 | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~150 (d) | C-F |

| ~148 (d) | C-F |

| ~135 | Ar-C |

| ~125 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~115 | Ar-C |

| ~20 | CH₃ |

Note: 'd' denotes a doublet, indicating coupling with fluorine.

Predicted ¹⁹F NMR Spectral Data

Solvent: CDCl₃ Frequency: 376 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -130 to -140 | Multiplet | Ar-F |

| -135 to -145 | Multiplet | Ar-F |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1450-1500 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M-OH]⁺ |

| 127 | Medium | [M-COOH]⁺ |

| 99 | Low | Further Fragmentation |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

For ¹⁹F NMR, a standard one-pulse experiment is used, with a spectral width appropriate for aromatic fluorine signals.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks for ¹H and ¹³C, and an external standard like CFCl₃ for ¹⁹F).

-

Spectral Interpretation: Assign the signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the O-H and C=O stretches of the carboxylic acid, C-F stretches, and aromatic C-H and C=C vibrations.[1]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or after separation by Gas Chromatography (GC). For less volatile samples, Liquid Chromatography (LC) coupled to the mass spectrometer is a suitable method.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.[2][3]

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-difluoro-2-methylbenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality computational prediction methods to offer valuable insights for researchers in drug discovery and organic synthesis. The guide includes a comprehensive data summary, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral analysis.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on established principles of NMR spectroscopy and take into account the electronic effects of the various substituents on the benzene ring. The predicted data, presented in Table 1, serves as a reliable reference for the identification and characterization of this molecule. It is important to note that actual experimental values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 | 128.5 | Doublet |

| C2 | 138.2 | Singlet |

| C3 | 118.0 | Doublet |

| C4 | 152.0 | Doublet of Doublets |

| C5 | 150.8 | Doublet of Doublets |

| C6 | 115.5 | Doublet |

| COOH | 168.9 | Singlet |

| CH3 | 18.7 | Singlet |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.0 ppm. The multiplicity of the signals for the fluorine-bearing carbons and their neighbors is a prediction based on typical carbon-fluorine coupling constants.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of an aromatic carboxylic acid like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for benzoic acid derivatives include deuterochloroform (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

3. Data Acquisition:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon, unless there is coupling to other nuclei like fluorine.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (typically 0-200 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for the full relaxation of the carbon nuclei between scans.

-

Pulse Angle: A 30-45 degree pulse angle is commonly used to optimize the signal intensity and reduce the experiment time.

-

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the determination and assignment of 13C NMR chemical shifts for a molecule like this compound.

Caption: Workflow for 13C NMR analysis of this compound.

An In-depth Technical Guide to the FTIR Analysis of 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4,5-Difluoro-2-methylbenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its specific functional groups, FTIR spectroscopy serves as a powerful tool for the identification and characterization of this compound. This document outlines the expected vibrational modes, provides detailed experimental protocols, and presents the data in a clear, structured format.

Molecular Structure and Expected Vibrational Modes

This compound (C₈H₆F₂O₂) is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group (-COOH), a methyl group (-CH₃), and two fluorine atoms (-F) attached to the benzene ring, gives rise to a characteristic infrared spectrum. The principal vibrational modes expected in the FTIR spectrum are summarized in the table below. The expected wavenumber ranges are derived from established data for similar functional groups and aromatic compounds.[4][5]

Table 1: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Methyl Group | C-H stretch | 2975 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1620 - 1450 | Medium to Strong (multiple bands) |

| Methyl Group | C-H bend | 1470 - 1430 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Aromatic Ring | C-F stretch | 1250 - 1100 | Strong (multiple bands) |

| Carboxylic Acid | O-H bend (in-plane) | 1440 - 1395 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | 960 - 900 | Broad, Medium |

| Aromatic Ring | C-H bend (out-of-plane) | 900 - 675 | Medium to Strong |

Experimental Protocols for FTIR Analysis

The successful acquisition of a high-quality FTIR spectrum of this compound, which is a solid compound, relies on appropriate sample preparation.[3] The following are detailed protocols for common and effective methods.[6][7][8]

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality transmission spectra of solid samples.[7][8][9]

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Drying: Dry the IR grade KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Mixing: Place the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[10]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation, making it suitable for routine analysis.[7][8]

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: Collect the FTIR spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualizations

Logical Relationship of Functional Groups and Expected FTIR Peaks

The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Figure 1: Functional Groups and Corresponding FTIR Regions

Experimental Workflow for FTIR Analysis (KBr Pellet Method)

This diagram outlines the sequential steps involved in performing an FTIR analysis of a solid sample using the KBr pellet technique.

Caption: Figure 2: KBr Pellet Method Workflow

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation and quality control of this compound. By understanding the expected vibrational frequencies of its constituent functional groups and employing standardized experimental protocols, researchers can reliably identify and characterize this important chemical intermediate. The methods and data presented in this guide provide a solid foundation for the effective application of FTIR analysis in a research and development setting.

References

- 1. Cas 1017778-60-7,4,5-Difluoro-m-toluic acid, 5-Carboxy-2,3-difluorotoluene | lookchem [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzoic acid [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]

- 9. scribd.com [scribd.com]

- 10. eng.uc.edu [eng.uc.edu]

Mass Spectrometry of 4,5-Difluoro-2-methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of key processes to aid in the comprehensive understanding of its mass spectrometric behavior.

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-established fragmentation of benzoic acid and its derivatives.[1][2][3] The molecular weight of this compound is 172.13 g/mol .[4] The predicted major ions are summarized in the table below.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 172 | [C₈H₆F₂O₂]⁺• | - | Molecular ion (M⁺•). |

| 155 | [C₈H₅F₂O]⁺ | •OH | Loss of a hydroxyl radical, a common fragmentation for carboxylic acids.[2][3] |

| 127 | [C₇H₅F₂]⁺ | •COOH | Loss of the carboxyl group, a characteristic fragmentation of benzoic acids.[3] |

| 127 | [C₈H₅F₂O]⁺ - CO | CO | Decarbonylation of the [M-OH]⁺ ion. |

| 99 | [C₆H₃F₂]⁺ | •CHO | Potential fragmentation of the aromatic ring. |

Note: The relative abundances of these ions would need to be determined experimentally. The base peak is likely to be one of the more stable acylium or aromatic cations.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and whether derivatization is desirable.

LC-MS Method for the Analysis of this compound

This protocol is a representative method for the analysis of small organic acids using LC-MS.[5][6]

2.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

-

Sample Extraction (from a biological matrix): For samples in a complex matrix (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be necessary. A common method is to add three volumes of ice-cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

2.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining the analyte.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

2.1.3. Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Scan Mode: Full scan mode to identify the molecular ion and its fragments. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification for higher sensitivity and specificity.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

GC-MS Method with Derivatization

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of carboxylic acids.[7]

2.2.1. Derivatization

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the sample at 70 °C for 30 minutes to ensure complete derivatization.

2.2.2. Gas Chromatography Conditions

-

Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

2.2.3. Mass Spectrometry Conditions

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizing the Mass Spectrometry Process

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway.

Caption: Experimental workflow for mass spectrometry.

Caption: Predicted fragmentation of this compound.

References

- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [stenutz.eu]

- 5. lumtech.com.cn [lumtech.com.cn]

- 6. agilent.com [agilent.com]

- 7. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Safety and Handling of 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,5-Difluoro-2-methylbenzoic acid (CAS No. 183237-86-7), a fluorinated aromatic carboxylic acid utilized in laboratory chemicals, substance manufacturing, and scientific research and development.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid substance with the molecular formula C8H6F2O2.[1][2] While detailed physical property data is limited, the following information has been compiled from available safety data sheets.

| Property | Data |

| CAS Number | 183237-86-7 |

| Molecular Formula | C8H6F2O2 |

| Molecular Weight | 172.13 g/mol [2] |

| Synonyms | 2-Carboxy-4,5-difluorotoluene; 4,5-Difluoro-o-toluic acid[1] |

| Appearance | White to light yellow powder or crystal |

| Purity | >97.0% (GC) |

| Melting Point | 167.0 to 171.0 °C |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1][4] |

GHS Label Elements:

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist or if you feel unwell, seek medical advice/attention.[3][4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical advice/attention if you feel unwell. |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures, along with the use of appropriate personal protective equipment, are essential to minimize exposure risk.

| Aspect | Protocol |

| Handling | Avoid breathing dust or mist.[1] Wash skin thoroughly after handling.[1][3] Use only outdoors or in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[3] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][3] Skin Protection: Wear protective gloves.[1][3] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |

Accidental Release and Fire-Fighting Measures

| Situation | Protocol |

| Accidental Release | For non-emergency personnel, evacuate the danger area, avoid inhalation of dust, and ensure adequate ventilation. For emergency responders, wear appropriate personal protective equipment. Prevent the product from entering drains.[3] For containment and cleanup, pick up and arrange disposal without creating dust. Collect the material in suitable, closed containers for disposal.[3][5] |

| Fire-Fighting | Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment. No limitations on extinguishing agents are given for this substance/mixture. Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating.[6] Hazardous combustion products may include carbon oxides. Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus. |

Toxicological Information

| Toxicity Type | Data |

| Acute Toxicity | No information available.[3] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6] |

| Mutagenic Effects | No information available.[4] |

| Reproductive Effects | No information available.[4] |

Experimental Protocols

Protocol for Safe Handling and Use in a Laboratory Setting

This protocol outlines the standard operating procedure for the safe handling of this compound in a research laboratory.

1. Pre-Experiment Preparation: 1.1. Ensure a Safety Data Sheet (SDS) for this compound is readily accessible. 1.2. Verify that the designated work area (e.g., a chemical fume hood) is clean, uncluttered, and the ventilation is functioning correctly. 1.3. Assemble all necessary materials and equipment, including the chemical container, weighing paper, spatulas, and reaction vessels. 1.4. Don all required Personal Protective Equipment (PPE): a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

2. Weighing and Dispensing: 2.1. Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood to minimize inhalation exposure. 2.2. Place a clean piece of weighing paper on the analytical balance and tare. 2.3. Carefully open the container of this compound. 2.4. Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid creating airborne dust. 2.5. Once the desired weight is obtained, securely close the chemical container. 2.6. Carefully transfer the weighed solid to the reaction vessel.

3. During the Experiment: 3.1. Conduct all subsequent experimental steps within the chemical fume hood. 3.2. Keep the container of this compound closed when not in use. 3.3. Avoid direct contact with the substance. If skin or eye contact occurs, immediately follow the first-aid procedures outlined in Section 3. 3.4. Continuously monitor the experiment for any unexpected changes.

4. Post-Experiment and Waste Disposal: 4.1. Upon completion of the experiment, decontaminate all equipment that came into contact with the chemical using an appropriate solvent. 4.2. Dispose of any residual this compound and contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container. All waste disposal must be in accordance with local and national regulations. 4.3. Clean the work area thoroughly. 4.4. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Visualizations

References

4,5-Difluoro-2-methylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methylbenzoic acid (CAS No: 183237-86-7) has emerged as a pivotal structural motif in modern medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzoic acid core, imparts advantageous physicochemical properties to molecules, including enhanced metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the discovery and history of this valuable building block, a detailed plausible synthesis protocol, its key physicochemical properties, and its application in the development of therapeutics, particularly kinase inhibitors. The role of this compound as a precursor to molecules targeting critical signaling pathways such as the p38 MAPK, CK2, and the CFTR protein is also discussed and visualized.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in publicly available literature, its prominence has grown with the increasing appreciation for the role of fluorine in drug design. The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their electronic properties, lipophilicity, and metabolic fate. The presence of both difluoro and methyl substitutions on the benzoic acid scaffold makes it a particularly attractive starting material for creating complex molecules with desirable pharmacokinetic and pharmacodynamic profiles. Its utility is evident in its application as a key intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of protein kinases.[1]

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a unique set of physical and chemical properties that are instrumental in its synthetic applications.

| Property | Value | Reference |

| CAS Number | 183237-86-7 | [2][3] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |

| Molecular Weight | 172.13 g/mol | [2][3][4] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 119-121 °C | |

| Boiling Point | 269 °C (Predicted) | |

| Density | 1.359 g/cm³ (Predicted) | |

| pKa | 3.47 ± 0.25 (Predicted) | |

| InChI Key | LDMHYYGJZWDBQL-UHFFFAOYSA-N | [2][3][4] |

| SMILES | Cc1cc(F)c(F)cc1C(O)=O | [2][3] |

Spectroscopic Data (Predicted/Typical):

While specific experimental spectra are not widely published, typical spectroscopic data for a compound with this structure would include:

-

¹H NMR: Peaks corresponding to the aromatic protons and the methyl group protons. The fluorine atoms would cause characteristic splitting patterns.

-

¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the methyl carbon.

-

¹⁹F NMR: Signals corresponding to the two fluorine atoms, showing coupling to each other and to the aromatic protons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bonds.

Experimental Protocols: Synthesis of this compound

A definitive, publicly available experimental protocol for the synthesis of this compound is not detailed in the searched literature. However, a plausible and robust synthetic route can be adapted from established methods for analogous fluorinated benzoic acids, such as the one described for 4-fluoro-2-methylbenzoic acid.[5] The following protocol is a representative example based on such methodologies.

Reaction Scheme:

References

- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. This compound [stenutz.eu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a proposed synthetic pathway for 4,5-Difluoro-2-methylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step synthesis from m-fluorotoluene in publicly available literature, a multi-step approach is outlined. This pathway is constructed from established chemical transformations and serves as a practical guide for researchers. Additionally, a more direct, albeit hypothetical, route from an alternative starting material is presented for consideration.

Introduction

This compound is an important intermediate in the synthesis of various bioactive molecules. The presence of two fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability and binding affinity. The following protocols describe a plausible, though challenging, synthetic route starting from m-fluorotoluene.

Proposed Synthetic Pathway from m-Fluorotoluene

The synthesis of this compound from m-fluorotoluene is a multi-step process that involves the regioselective introduction of a second fluorine atom and a carboxylic acid group. The proposed pathway involves nitration, reduction, a Sandmeyer-type reaction for fluorination, and finally, carboxylation.

Caption: Proposed multi-step synthesis of this compound from m-fluorotoluene.

Experimental Protocols

Step 1: Nitration of m-Fluorotoluene

This step introduces a nitro group onto the m-fluorotoluene ring. The directing effects of the fluoro (ortho, para) and methyl (ortho, para) groups will lead to a mixture of isomers, primarily 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene, which will require separation.

-

Materials: m-Fluorotoluene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to m-fluorotoluene with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the m-fluorotoluene solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting isomeric mixture by column chromatography to isolate the desired 2-fluoro-4-nitrotoluene.

-

Step 2: Reduction of 2-Fluoro-4-nitrotoluene to 3-Fluoro-4-aminotoluene

The nitro group of the purified 2-fluoro-4-nitrotoluene is reduced to an amino group.

-

Materials: 2-Fluoro-4-nitrotoluene, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide solution.

-

Procedure:

-

Suspend 2-fluoro-4-nitrotoluene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Neutralize the aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-4-aminotoluene.

-

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction) of 3-Fluoro-4-aminotoluene

This step converts the amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to introduce the second fluorine atom, yielding 3,4-difluorotoluene.[1][2][3][4][5]

-

Materials: 3-Fluoro-4-aminotoluene, tetrafluoroboric acid (HBF₄), sodium nitrite (NaNO₂), diethyl ether.

-

Procedure:

-

Dissolve 3-fluoro-4-aminotoluene in a solution of tetrafluoroboric acid and water at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.

-

Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

-

Gently heat the dry diazonium salt until nitrogen evolution ceases.

-

Distill the resulting crude 3,4-difluorotoluene to obtain the purified product.

-

Step 4: Carboxylation of 3,4-Difluorotoluene

This final step introduces the carboxylic acid group. This is a challenging step due to the directing effects of the substituents. A directed ortho-lithiation followed by quenching with carbon dioxide is a plausible, though potentially low-yielding, method.

-

Materials: 3,4-Difluorotoluene, n-butyllithium (n-BuLi) in hexanes, dry tetrahydrofuran (THF), dry ice (solid CO₂), hydrochloric acid.

-

Procedure:

-

Dissolve 3,4-difluorotoluene in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Quench the reaction by pouring the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, then acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Quantitative Data Summary

The following table provides estimated yields for each step based on typical literature values for similar transformations. Actual yields may vary depending on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Estimated Yield (%) |

| 1 | Nitration | m-Fluorotoluene | 2-Fluoro-4-nitrotoluene | 40-50 (after separation) |

| 2 | Reduction | 2-Fluoro-4-nitrotoluene | 3-Fluoro-4-aminotoluene | 85-95 |

| 3 | Diazotization & Fluorination | 3-Fluoro-4-aminotoluene | 3,4-Difluorotoluene | 50-70 |

| 4 | Carboxylation | 3,4-Difluorotoluene | This compound | 20-40 |

Alternative, More Direct Synthetic Approach

A more practical synthesis of this compound would likely start from a precursor that already contains the difluoro substitution pattern, such as 3,4-difluorotoluene, which is commercially available.[6][7] The key challenge remains the regioselective introduction of the carboxyl group at the 2-position.

An alternative retrosynthetic analysis suggests that starting with a molecule where the carboxyl group or a precursor is already in place would be more efficient. For instance, synthesis from 3,4-difluorobenzoic acid via ortho-metalation and methylation could be a possibility, though regioselectivity would still be a concern.

Conclusion

The synthesis of this compound from m-fluorotoluene is a complex, multi-step process that requires careful control of reaction conditions and purification of intermediates. The outlined protocols are based on well-established organic reactions and provide a framework for researchers to develop a viable synthetic route. For larger-scale preparations, optimization of each step and exploration of alternative starting materials are recommended.

References

Application Notes and Protocols: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,5-Difluoro-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic route described herein is based on the directed ortho-lithiation of 1,2-difluoro-4-methylbenzene, followed by carboxylation. This method offers a regioselective and efficient pathway to the target compound. Included are a step-by-step experimental procedure, a summary of reagents and typical yields, and a visual representation of the experimental workflow.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two fluorine atoms and a carboxylic acid moiety on the benzene ring imparts unique electronic properties and potential for diverse chemical modifications. The presented protocol details a reliable method for its preparation via a directed ortho-lithiation strategy, which is a powerful tool for the functionalization of aromatic rings.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step one-pot reaction. The process begins with the deprotonation of 1,2-difluoro-4-methylbenzene at the position ortho to one of the fluorine atoms using a strong organolithium base. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup, yields the desired product.

Experimental Protocol

Materials and Reagents:

-

1,2-Difluoro-4-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

Step 1: Directed ortho-Lithiation

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a septum, a low-temperature thermometer, and a nitrogen or argon inlet.

-

Under an inert atmosphere, add 1,2-difluoro-4-methylbenzene (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Carboxylation and Work-up

-

While the lithiation reaction is stirring, crush a sufficient amount of dry ice into a fine powder.

-

Quickly add an excess of the crushed dry ice to the reaction mixture at -78 °C. A vigorous reaction may be observed.

-

Allow the reaction mixture to slowly warm to room temperature, which allows for the sublimation of the excess dry ice.

-

Once at room temperature, quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum to a constant weight.

Data Presentation

| Parameter | Value |

| Starting Material | 1,2-Difluoro-4-methylbenzene |

| Key Reagents | n-Butyllithium, Dry Ice |

| Reaction Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temp. |

| Typical Yield | 65-85% |

| Purity (after recryst.) | >98% |

| Melting Point | 119-121 °C |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The dry ice/acetone bath is extremely cold; avoid direct skin contact.

Application Notes and Protocols for the Purification of 4,5-Difluoro-2-methylbenzoic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 4,5-Difluoro-2-methylbenzoic acid via recrystallization. The protocols outlined are designed to enhance the purity of the compound, a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The purity of this starting material is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][2] This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Data Summary

The following table summarizes the hypothetical results of a recrystallization screening for this compound, demonstrating the impact of different solvent systems on purity and yield.

| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |

| Ethanol/Water (3:1) | 97.5 | 99.8 | 85 | Well-formed, needle-like crystals. |

| Acetone | 97.5 | 99.5 | 78 | Small, granular crystals; rapid crystallization. |

| Toluene | 97.5 | 99.2 | 72 | Flaky crystals; some oiling out observed initially. |

| Heptane | 97.5 | - | - | Insoluble even at elevated temperatures. |

| Water | 97.5 | - | - | Very low solubility at boiling point. |

Experimental Protocols

Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Small test tubes

-

Heating apparatus (e.g., hot plate, sand bath)

-

A selection of solvents: Ethanol, Methanol, Acetone, Toluene, Heptane, Water, and mixtures thereof.

Procedure:

-

Place approximately 20-30 mg of crude this compound into several separate test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes containing the undissolved solid and continue to add the respective solvent dropwise until the solid just dissolves.

-

Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.

-

Based on these observations, select the most suitable solvent or solvent mixture for the bulk recrystallization. An ethanol/water mixture is often a good starting point for substituted benzoic acids.

Bulk Recrystallization Protocol (Using Ethanol/Water)

Objective: To purify a larger quantity of this compound using the selected solvent system.

Materials:

-

Crude this compound (e.g., 5.0 g)

-

Ethanol

-

Deionized Water

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water bath

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Drying oven

Procedure:

-

Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

-

Add the minimum amount of hot ethanol to dissolve the solid completely. This should be done while gently heating the flask.

-

Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[3]

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

-

Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis. A pure sample will have a sharp and higher melting point compared to the impure starting material.[4]

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical flow of the purification of this compound.

References

Application Notes and Protocols for 4,5-Difluoro-2-methylbenzoic Acid in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4,5-Difluoro-2-methylbenzoic Acid in Agrochemical Discovery

This compound is a fluorinated aromatic carboxylic acid that holds significant promise as a key building block in the synthesis of novel agrochemicals. While not an active pesticide itself, its unique substitution pattern offers a scaffold for the development of new herbicides, fungicides, and insecticides with potentially enhanced properties.

The incorporation of fluorine into active ingredients is a well-established strategy in modern crop protection design to enhance efficacy, metabolic stability, and target binding.[1][2][3][4] The difluoro-substitution on the phenyl ring of this compound can significantly alter the electronic properties, lipophilicity, and conformational preferences of derivative molecules. These modifications can lead to improved uptake by plants or pests, stronger inhibition of target enzymes, and reduced degradation by environmental or metabolic processes.[1][4]

These application notes provide a theoretical framework and practical protocols for leveraging this compound as a precursor in the discovery and development of next-generation agrochemicals.

Potential Applications in Agrochemical Synthesis

Development of Novel Fungicides

Derivatives of benzoic acid have shown promise as antifungal agents.[5] By converting this compound into amides or esters, it is possible to generate novel candidates for fungicides. The difluoro-moiety can enhance the fungistatic or fungicidal activity of the resulting compounds.

-

Proposed Action: Synthesis of N-substituted amides or esters to mimic known fungicidal scaffolds. The fluorine atoms can improve the binding affinity to fungal target proteins.

Synthesis of Advanced Herbicides

Benzoic acid derivatives are a known class of herbicides.[6][7] The unique substitution pattern of this compound can be exploited to create new herbicides with potentially novel modes of action or improved selectivity.

-

Proposed Action: Functionalization of the carboxylic acid group to produce compounds that can interfere with plant growth pathways. The fluorine atoms may enhance the phloem mobility of the herbicide within the plant.

Creation of New Insecticidal Compounds

The structural features of this compound can be incorporated into molecules designed to target the nervous system or other vital functions of insects.

-

Proposed Action: Use as a scaffold to synthesize compounds that act as insect growth regulators or neurotoxins. The lipophilicity conferred by the fluorine atoms could improve penetration of the insect cuticle.

Experimental Protocols

The following protocols are representative examples of how this compound can be chemically modified to produce potential agrochemical candidates.

Protocol 1: Synthesis of a Hypothetical Fungicidal Amide

This protocol describes the synthesis of N-(4-chlorophenyl)-4,5-difluoro-2-methylbenzamide, a hypothetical fungicide candidate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

4-chloroaniline

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of dry DCM.

-

Add 1.5 equivalents of thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux and stir for 2 hours.

-

Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride is used directly in the next step.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in 20 mL of dry DCM.

-

In a separate flask, dissolve 1.1 equivalents of 4-chloroaniline and 1.2 equivalents of triethylamine in 10 mL of dry DCM.

-

Add the 4-chloroaniline solution dropwise to the acyl chloride solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by NMR and mass spectrometry.

-

Protocol 2: Synthesis of a Hypothetical Herbicidal Ester

This protocol outlines the synthesis of methyl 4,5-difluoro-2-methylbenzoate, a potential precursor for more complex herbicides.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve 1.0 g of this compound in 25 mL of methanol.

-

Carefully add 0.5 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting methyl ester can be used in subsequent reactions or purified further by distillation or chromatography if necessary.

-

Data Presentation: Efficacy of Structurally Related Fluorinated Agrochemicals

Direct efficacy data for derivatives of this compound is not available in the public domain. However, the following table summarizes the biological activity of other fluorinated agrochemicals, illustrating the potential for high efficacy in this class of compounds.

| Compound Class | Example Compound | Agrochemical Type | Target Organism | Reported Efficacy (EC₅₀/LC₅₀/IC₅₀) |

| Phenylpyridine | A novel α-trifluoroanisole derivative | Herbicide | Abutilon theophrasti | >80% inhibition at 37.5 g a.i./hm² |

| Pyrimidine | A novel pyrimidine derivative | Herbicide | Amaranthus retroflexus | 100% inhibition at 150 g a.i./hm² |

| Benzoic Acid Derivative | Dicamba | Herbicide | Broadleaf weeds | - |

| Triazolopyrimidine | Flumetsulam | Herbicide | Broadleaf weeds | - |

This table is for illustrative purposes to show the potential of fluorinated compounds in agrochemical applications.

Visualizations

Synthetic Pathway for a Hypothetical Fungicidal Amide

Caption: Proposed synthesis of a fungicidal amide from this compound.

General Workflow for Agrochemical Discovery

Caption: A general workflow for the discovery of new agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NZ736818A - Benzoic acid herbicide composition - Google Patents [patents.google.com]

- 7. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]

Application Notes and Protocols for Coupling Reactions Involving 4,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzoic acid core, imparts desirable physicochemical properties to molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for various coupling reactions involving this compound, including amide bond formation, Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules, including potent therapeutic agents like Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

Amide Coupling Reactions

Amide bond formation is a crucial transformation in the synthesis of a vast array of pharmaceuticals. This compound can be readily coupled with a variety of primary and secondary amines using standard peptide coupling reagents. The resulting amides are key intermediates in the development of novel therapeutics.

HATU-Mediated Amide Coupling